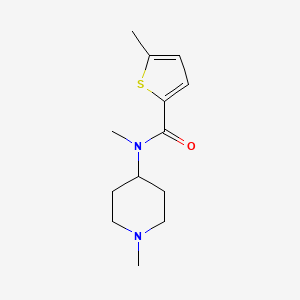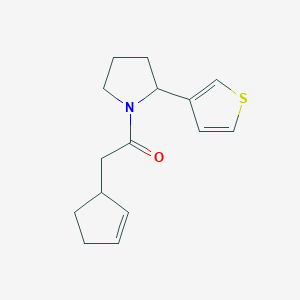![molecular formula C14H13ClN2O B7512876 N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases. This compound has been shown to have a neuroprotective effect on dopaminergic neurons, making it a promising candidate for the treatment of Parkinson's disease and other related disorders.
Wirkmechanismus
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide works by inhibiting the activity of a protein called mixed lineage kinase 3 (MLK3). MLK3 is involved in the activation of a signaling pathway that leads to the death of dopaminergic neurons in Parkinson's disease. By inhibiting MLK3, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide can prevent this pathway from being activated, thereby protecting the neurons from damage.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Neuroprotection of dopaminergic neurons
- Reduction of neuroinflammation
- Improvement of motor function
- Prevention of oxidative stress
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the pathway that is affected by the compound. Another advantage is that N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a neuroprotective effect in multiple animal models of Parkinson's disease, indicating that it may be effective in humans as well.
One limitation of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in lab experiments is that it may not be effective in all cases of Parkinson's disease. The disease is highly heterogeneous, and different patients may have different underlying causes of their symptoms. Additionally, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide may have off-target effects that could impact the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide. These include:
- Clinical trials to evaluate the safety and efficacy of the compound in humans with Parkinson's disease
- Studies to investigate the potential use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in other neurodegenerative diseases, such as Alzheimer's disease or Huntington's disease
- Development of more potent or selective MLK3 inhibitors that could be used in combination with N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide to enhance its neuroprotective effects
- Studies to investigate the potential use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in combination with other drugs or therapies for Parkinson's disease, such as deep brain stimulation or gene therapy.
Synthesemethoden
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis typically involves the use of organic solvents and reagents, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. In preclinical studies, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a neuroprotective effect on dopaminergic neurons, which are the cells that are lost in Parkinson's disease. This compound has also been shown to improve motor function and reduce neuroinflammation in animal models of the disease.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-2-4-13(15)5-3-11)14(18)12-6-8-16-9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFPCQSRPXCDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

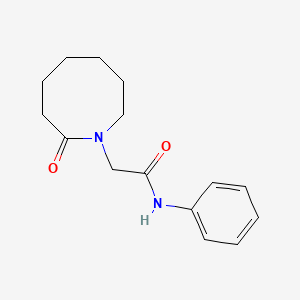
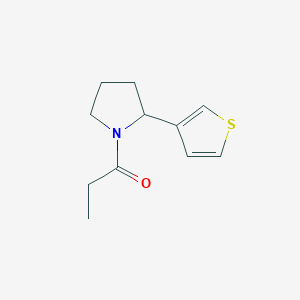
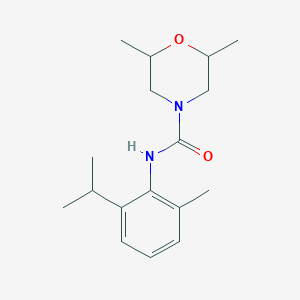
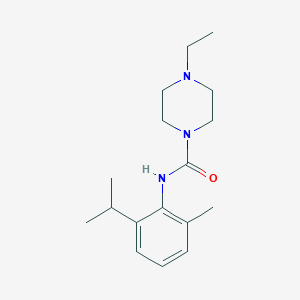
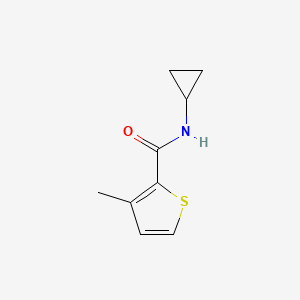
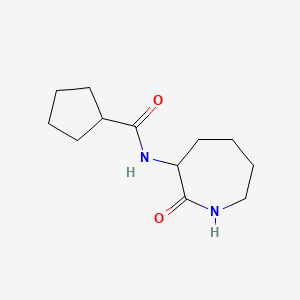
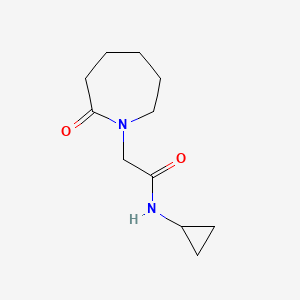
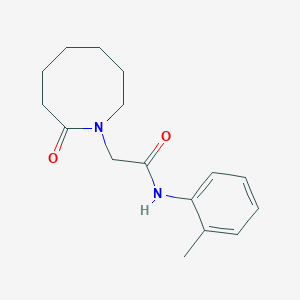
![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)
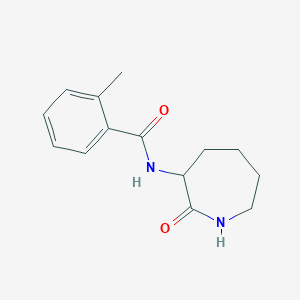
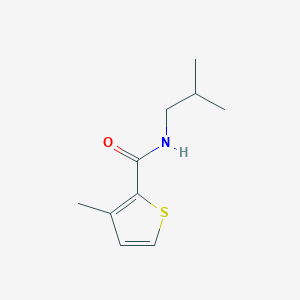
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)
